molecular formula C20H19N3O3 B10897538 (5Z)-5-{[(3,4-dimethylphenyl)amino]methylidene}-6-hydroxy-3-(3-methylphenyl)pyrimidine-2,4(3H,5H)-dione

(5Z)-5-{[(3,4-dimethylphenyl)amino]methylidene}-6-hydroxy-3-(3-methylphenyl)pyrimidine-2,4(3H,5H)-dione

Cat. No.: B10897538
M. Wt: 349.4 g/mol
InChI Key: KUNTWLVXGHMJOU-UHFFFAOYSA-N
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Description

5-[(Z)-1-(3,4-DIMETHYLANILINO)METHYLIDENE]-6-HYDROXY-3-(3-METHYLPHENYL)-2,4(3H)-PYRIMIDINEDIONE is a complex organic compound that belongs to the class of pyrimidinediones This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(3,4-DIMETHYLANILINO)METHYLIDENE]-6-HYDROXY-3-(3-METHYLPHENYL)-2,4(3H)-PYRIMIDINEDIONE typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethylaniline with an appropriate aldehyde to form the corresponding Schiff base. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the desired pyrimidinedione structure. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-1-(3,4-DIMETHYLANILINO)METHYLIDENE]-6-HYDROXY-3-(3-METHYLPHENYL)-2,4(3H)-PYRIMIDINEDIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-[(Z)-1-(3,4-DIMETHYLANILINO)METHYLIDENE]-6-HYDROXY-3-(3-METHYLPHENYL)-2,4(3H)-PYRIMIDINEDIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(3,4-DIMETHYLANILINO)METHYLIDENE]-6-HYDROXY-3-(3-METHYLPHENYL)-2,4(3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making the compound effective against various pathogens and cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethylanilino)-5-[(1-methyl-3-indolyl)methylidene]-4-thiazolone
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

Compared to similar compounds, 5-[(Z)-1-(3,4-DIMETHYLANILINO)METHYLIDENE]-6-HYDROXY-3-(3-METHYLPHENYL)-2,4(3H)-PYRIMIDINEDIONE stands out due to its unique combination of functional groups and its ability to form stable complexes with biological targets. This makes it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

5-[(3,4-dimethylphenyl)iminomethyl]-6-hydroxy-1-(3-methylphenyl)pyrimidine-2,4-dione

InChI

InChI=1S/C20H19N3O3/c1-12-5-4-6-16(9-12)23-19(25)17(18(24)22-20(23)26)11-21-15-8-7-13(2)14(3)10-15/h4-11,25H,1-3H3,(H,22,24,26)

InChI Key

KUNTWLVXGHMJOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C(=O)NC2=O)C=NC3=CC(=C(C=C3)C)C)O

Origin of Product

United States

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